

Application Notes and Protocols: H-Asp(AMC)-OH Caspase-3 Assay

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Compound of Interest

Compound Name: H-Asp(AMC)-OH

Cat. No.: B12359640

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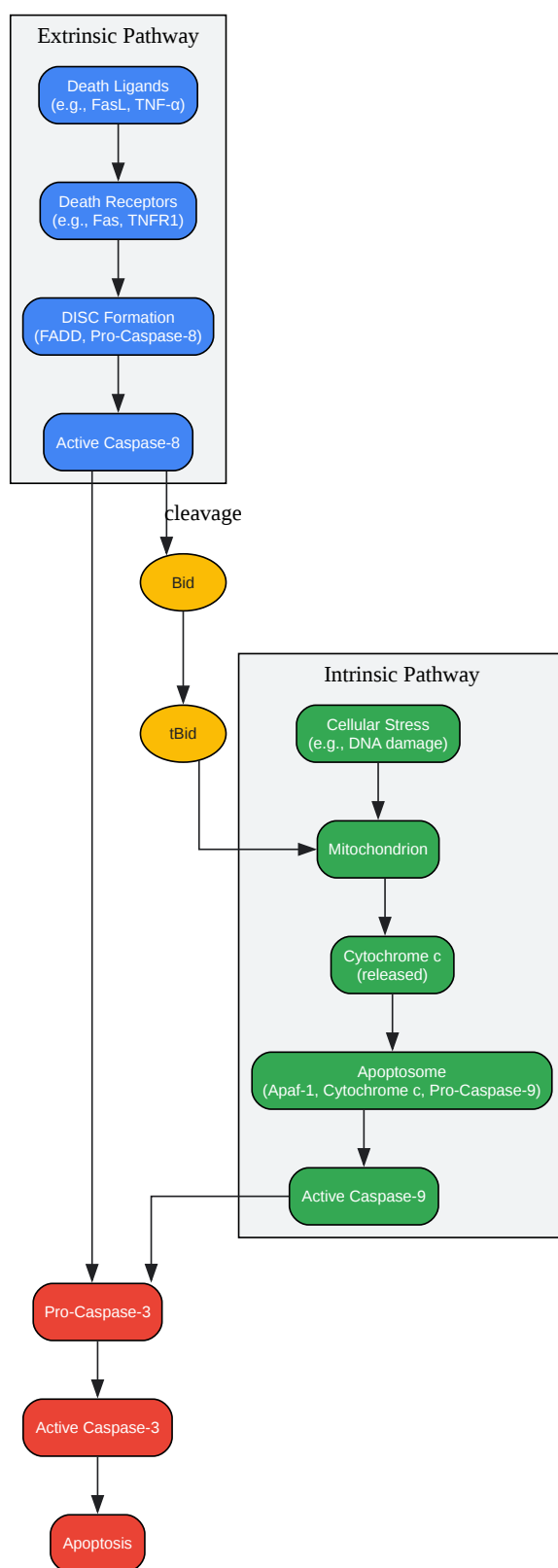
For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the cleavage of key cellular proteins that leads to programmed cell death.^[1] The activation of caspase-3 is a hallmark of apoptosis and a key target for the study of cell death in various physiological and pathological processes, including cancer, neurodegenerative diseases, and autoimmune disorders. The **H-Asp(AMC)-OH** caspase-3 assay is a highly sensitive and convenient method for detecting caspase-3 activity in cell lysates and purified enzyme preparations. This fluorometric assay utilizes the substrate **H-Asp(AMC)-OH**, which is cleaved by active caspase-3 to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence, measured at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm, is directly proportional to the caspase-3 activity in the sample.^[2]

Signaling Pathway

Caspase-3 is activated through two primary signaling pathways: the intrinsic and extrinsic pathways.



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Caption: Caspase-3 activation via intrinsic and extrinsic pathways.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the **H-Asp(AMC)-OH** caspase-3 assay.

| Parameter | Value | Notes |
|-----------------------------------|--------------------------------|--|
| Substrate | H-Asp(AMC)-OH (or Ac-DEVD-AMC) | Functionally equivalent for this assay. |
| Substrate Stock Concentration | 10 mM in DMSO | Store at -20°C. |
| Final Substrate Concentration | 50 - 200 μ M | Optimal concentration may vary by cell type and experimental conditions. |
| Excitation Wavelength | 354 - 380 nm | |
| Emission Wavelength | 442 - 460 nm | |
| Cell Lysate Protein Concentration | 50 - 200 μ g/well | For 96-well plate format. |
| Incubation Time | 30 - 120 minutes | At 37°C, protected from light. |
| Incubation Temperature | 37°C | |
| Cell Number (for lysate prep) | 1 - 5 x 10 ⁶ cells | Per sample. |

Experimental Protocol

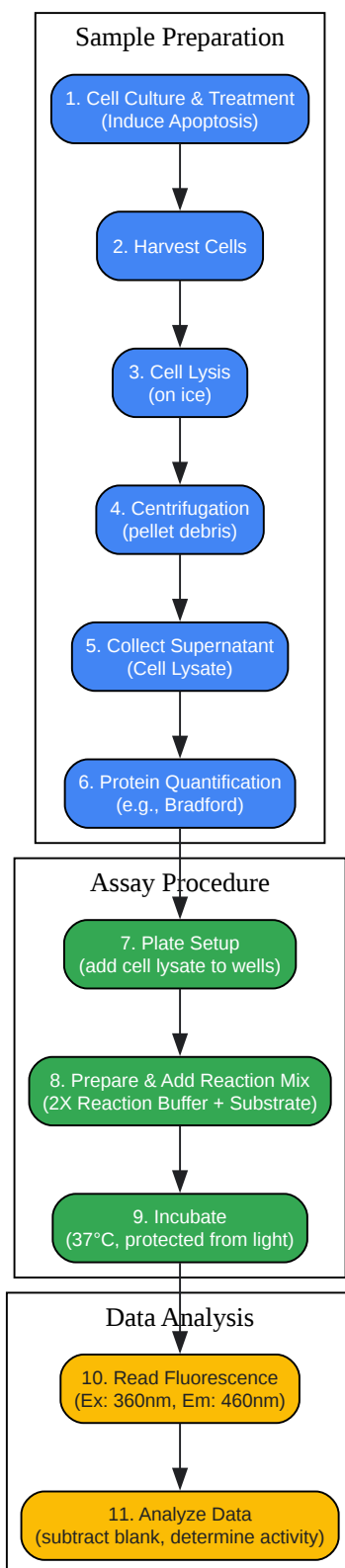
This protocol provides a general guideline for measuring caspase-3 activity in cell lysates using a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.

Materials and Reagents

- Cells of interest (adherent or suspension)
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)

- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
- 2X Reaction Buffer (100 mM HEPES, pH 7.4, 10 mM DTT, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
- **H-Asp(AMC)-OH** substrate (10 mM stock in DMSO)
- Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO, optional)
- 96-well black, flat-bottom microplate
- Microplate reader capable of fluorescence detection

Experimental Workflow



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Caption: Experimental workflow for the **H-Asp(AMC)-OH** caspase-3 assay.

Detailed Methodology

- Cell Culture and Treatment:
 - Culture cells to the desired confluence in appropriate medium.
 - Induce apoptosis by treating cells with the desired agent for the appropriate time. Include a vehicle-treated control group.
- Cell Harvest:
 - For suspension cells, pellet by centrifugation.
 - For adherent cells, gently scrape and collect the cells.
 - Wash the cell pellet once with ice-cold PBS.
- Cell Lysis:
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 μ L per $1-5 \times 10^6$ cells).
 - Incubate on ice for 10-15 minutes.
- Centrifugation:
 - Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
- Lysate Collection:
 - Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
 - Normalize the protein concentration of all samples with Cell Lysis Buffer.
- Plate Setup:

- Add 50 μ L of each cell lysate sample (containing 50-200 μ g of protein) to the wells of a 96-well black microplate.
- Include a blank control (Cell Lysis Buffer only) and a positive control (lysate from cells known to undergo apoptosis).
- For inhibitor studies, pre-incubate the lysate with a caspase-3 inhibitor for 10-15 minutes before adding the substrate.
- Prepare and Add Reaction Mix:
 - Prepare the Reaction Mix by diluting the **H-Asp(AMC)-OH** substrate in 2X Reaction Buffer to the desired final concentration.
 - Add 50 μ L of the Reaction Mix to each well.
- Incubation:
 - Incubate the plate at 37°C for 30-120 minutes, protected from light. The optimal incubation time may vary.
- Read Fluorescence:
 - Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
- Data Analysis:
 - Subtract the fluorescence reading of the blank from all sample readings.
 - Caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

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References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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